molecular formula C12H16N2O B11791546 2-(2-Methylpiperidin-1-yl)nicotinaldehyde

2-(2-Methylpiperidin-1-yl)nicotinaldehyde

Cat. No.: B11791546
M. Wt: 204.27 g/mol
InChI Key: MXGHNGSTEPYBOZ-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H16N2O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid moiety, and the piperidine ring is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nicotinic acid derivatives.

    Reduction: Nicotinalcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)nicotinaldehyde is primarily related to its interaction with biological targets, such as enzymes and receptors. The piperidine ring and aldehyde group allow it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This compound may also interact with specific molecular pathways involved in inflammation and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpiperidin-1-yl)nicotinaldehyde is unique due to the combination of the nicotinaldehyde and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(2-methylpiperidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-2-3-8-14(10)12-11(9-15)6-4-7-13-12/h4,6-7,9-10H,2-3,5,8H2,1H3

InChI Key

MXGHNGSTEPYBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=CC=N2)C=O

Origin of Product

United States

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